molecular formula C19H18D4FN3O4.HCl B1165088 Gatifloxacin-d4 HCl

Gatifloxacin-d4 HCl

Cat. No. B1165088
M. Wt: 415.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 112811-59-3 (unlabeled free base)

Scientific Research Applications

  • Antimicrobial Activity : Gatifloxacin, part of the fluoroquinolone family, has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in water degradation by hydroxyl radicals, demonstrating its potential in environmental applications (Caianelo et al., 2017).

  • Enhanced Drug Delivery : Research has explored the use of ultrasound treatment to enhance the trans-corneal delivery of Gatifloxacin, suggesting a potential method to improve its efficacy in treating ocular infections (Jegal et al., 2018).

  • Clinical Pharmacology : Gatifloxacin has a broad spectrum of activity against various pathogens, including antibiotic-resistant strains, with high oral bioavailability and significant tissue distribution. It's primarily excreted unchanged in the urine, making it suitable for patients with hepatic impairment and the elderly (Grasela, 2000).

  • Resistant Tuberculosis Treatment : Another application includes its use in treating drug-resistant tuberculosis. Gatifloxacin has been part of third-line regimens for Helicobacter pylori eradication and has shown potential in treating multidrug-resistant tuberculosis (Nishizawa et al., 2008; Deshpande et al., 2018).

  • Pharmacokinetics in Pediatric Applications : Studies have also focused on the pharmacokinetics and pharmacodynamics of Gatifloxacin in children, particularly for treating otitis media. This has important implications for pediatric medicine (Rubino et al., 2007).

  • Nanosized Delivery Systems : Research on dendrimeric polyguanidilyated translocators has shown enhanced solubility and permeability of Gatifloxacin for ophthalmic delivery. This could allow for reduced dosing frequencies while maintaining therapeutic effects (Durairaj et al., 2010).

  • Gene Mutations and Resistance : Understanding the gene mutations associated with resistance to Gatifloxacin in Mycobacterium tuberculosis provides valuable insights into the mechanisms of drug resistance and aids in the development of more effective treatment strategies (Bi et al., 2021).

  • Anticancer Drug Design : A theoretical study on the interaction between Gatifloxacin and DNA offers implications for anticancer drug design, providing insights into how drugs interact with DNA and potentially aiding the development of new cancer treatments (Riahi et al., 2009).

properties

Product Name

Gatifloxacin-d4 HCl

Molecular Formula

C19H18D4FN3O4.HCl

Molecular Weight

415.88

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.